Cas no 192725-17-0 (Lopinavir)

Lopinavir structure
Produktname:Lopinavir
Lopinavir Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Lopinavir
- (2S)-N-[(2R,4S,5S)-5-[[2-(2,6-Dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenyl-hexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
- (S)-N-((2R,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenyl-hexn-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
- N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
- ABT 378
- ABT-378
- Aluviran
- Koletr
- Koletra
- (αS)-N-[(1S,3S,4S)-4-[[(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-
- A 157378.0
- ABT-378 whatsapp
- Lopinavir (350 mg)
- Lopinavir (ABT-378)
- Lopinavir for system suitability
- Kaletra
- LPV
- (alphaS)-Tetrahydro-N-((alphaS)-alpha-((2S,3S)-2-hydroxy-4-phenyl-3-(2-(2,6-xylyloxy)acetamido)butyl)phenethyl)-alpha-isopropyl-2-oxo-1(2H)-pyrimidineacetamide
- A 157378
- 2494G1JF75
- N-{1-BENZYL-4-[2-(2,6-DIMETHYL-PHENOXY)-ACETYLAMINO]-3-HYDROXY-5-PHENYL-PENTYL}-3-METHYL-2-(2-OXO-TETRAHYDRO-PYRIMIDIN-1-YL)-BUTYRAMIDE
- DSSTox_RID_81
- LOPINAVIR [EP MONOGRAPH]
- MLS004774152
- (alphaS)-N-[(1S,3S,4S)-4-[[2-(2,6-Dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide
- LOPINAVIR [MI]
- LOPINAVIR (EP MONOGRAPH)
- 1mui
- LOPINAVIR COMPONENT OF KALETRA
- LOPINAVIR [WHO-IP]
- AB01274785-01
- Tox21_112204
- A813594
- 2rkg
- LOPINAVIR [EMA EPAR]
- AB01274785_02
- NCGC00164576-03
- DTXSID8046456
- CAS-192725-17-0
- (2S)-N-[(1S,3S,4S)-1-benzyl-4-{[(2,6-dimethylphenoxy)acetyl]amino}-3-hydroxy-5-phenylpentyl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
- D01425
- J05AE06
- ABT378
- Lopinavir, Bio-X
- GTPL11504
- LOPINAVIR (USP MONOGRAPH)
- LOPINAVIR (MART.)
- (S)-N-((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
- 2q5k
- DB01601
- AKOS025243115
- NCGC00164576-02
- KALETRA COMPONENT LOPINAVIR
- BRD-K99451608-001-02-4
- LOPINAVIR [USP MONOGRAPH]
- (alphaS)-Tetrahydro-N-[(alphaS)-alpha-[(2S,3S)-2-hydroxy-4-phenyl-3-[2-(2,6-xylyloxy)acetamido]butyl]phenethyl]-alpha-isopropyl-2-oxo-1(2H)-pyrimidineacetamide
- HSDB 8138
- (2S)-N-((1S,3S,4S)-1-benzyl-4-{[(2,6-dimethylphenoxy)acetyl]amino}-3-hydroxy-5-phenylpentyl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
- 1(2H)-Pyrimidineacetamide, N-((1S,3S,4S)-4-(((2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl)tetrahyrdo-alpha-1-methylethyl)-2-oxo-, (alphaS)-
- MFCD22628840
- 4l1a
- NCGC00164576-01
- 192725-17-0
- J-521653
- CHEBI:31781
- Lopinavirum
- Kaletra (LPV+RTV)
- 1(2H)-pyrimidineacetamide, N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-, (alphaS)-
- LOPINAVIR [VANDF]
- HY-14588
- 1(2H)-Pyrimidineacetamide, N-[4-[[(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-, [1S-[1R*(R*),3R*,4R*]]-
- Lopinavir-
- LOPINAVIR (USP-RS)
- SR-01000931910
- LOPINAVIR [JAN]
- LOPINAVIR [USAN]
- s1380
- EN300-7402887
- Tox21_112204_1
- C37H48N4O5
- CS-2077
- (2S)-N-[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-pentyl]-3-methyl-2-(2-oxohexahydropyrimidin-1-yl)butanamide
- 3ogq
- RS-346
- Q422585
- LOPINAVIR [MART.]
- KJHKTHWMRKYKJE-SUGCFTRWSA-N
- (2S)-N-[(2S,4S,5S)-5-{[(2,6-dimethylphenoxy)acetyl]amino}-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
- (2S)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
- L0377
- BCP9000857
- BDBM50180655
- SR-01000931910-2
- (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
- LOPINAVIR [USP-RS]
- SW219767-1
- KS-1436
- 2qhc
- ABT-378; LOPINAVIR
- Lopinavir 100 microg/mL in Acetonitrile
- A-157378-0
- Lopinavir, (s-(2s,4s,5s))-
- Z2235801862
- MLS006011206
- EX-A4008
- LPV & AAG
- LOPINAVIR [ORANGE BOOK]
- LOPINAVIR [INN]
- DTXCID6026456
- NCGC00164576-04
- 2o4s
- NS00008581
- A-1573780
- MLS003915624
- ABT-378/r
- (1S-(1R*(R*),3R*,4R*))-N-(4-(((2,6-Dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl)tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide
- 1(2H)-Pyrimidineacetamide, N-[(1S,3S,4S)-4-[[(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-, (alphaS)- (9CI)
- BL164636
- CHEMBL729
- CCG-270285
- SCHEMBL21775
- 1(2H)-Pyrimidineacetamide, N-[(1S,3S,4S)-4-[[(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-.alpha.-(1-methylethyl)-2-oxo-, (aS)-
- 2rkf
- LOPINAVIR [WHO-DD]
- A-157378.0
- AIDS032937
- Lopinavir [USAN:USP:INN:BAN]
- LOPINAVIRUM [WHO-IP LATIN]
- Lopinavir & PLGA
- Lopinavir & alpha1-acid glycoprotein
- (1S-(1R*(R*),3R*,4R*))-N-(4-(((2,6-DIMETHYLPHENOXY)ACETYL)AMINO)-3-HYDROXY-5-PHENYL-1-(PHENYLMETHYL)PENTYL)TETRAHYDRO-.ALPHA.-(1-METHYLETHYL)-2-OXO-1(2H)-PYRIMIDINEACETAMIDE
- UNII-2494G1JF75
- Lopinavir (JAN/USP/INN)
- SMR002529581
- BCPP000184
- HB7108
- BRD-K99451608-001-07-3
- Lopinavir?
- SBI-0654097.0001
- GLXC-02734
-
- MDL: MFCD22373646
- Inchi: 1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34-/m0/s1
- InChI-Schlüssel: KJHKTHWMRKYKJE-SUGCFTRWSA-N
- Lächelt: O([H])[C@]([H])([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C(C([H])([H])OC1C(C([H])([H])[H])=C([H])C([H])=C([H])C=1C([H])([H])[H])=O)C([H])([H])[C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N1C(N([H])C([H])([H])C([H])([H])C1([H])[H])=O)=O
Berechnete Eigenschaften
- Genaue Masse: 628.362471g/mol
- Oberflächenladung: 0
- XLogP3: 5.9
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Anzahl drehbarer Bindungen: 15
- Monoisotopenmasse: 628.362471g/mol
- Monoisotopenmasse: 628.362471g/mol
- Topologische Polaroberfläche: 120Ų
- Schwere Atomanzahl: 46
- Komplexität: 940
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
Experimentelle Eigenschaften
- Stability Shelf Life: Based on the provided data, 18 months shelf life has been granted for the soft capsules when stored within their container at 5 °C with the option for room temperature storage after dispensing to the patients for up to 42 days. ... Based on the preliminary data, 18 months shelf life is acceptable when the oral solution is stored within its container at 5 °C, with the option for room temperature storage after dispensing to the patients for up to 42 days.
- Temperature: When heated to decomposition, material emits toxic fumes.
- Farbe/Form: Kristalliner Feststoff
- Dichte: 3.1800
- Schmelzpunkt: 113-118°C
- Siedepunkt: 924.1°C at 760 mmHg
- Flammpunkt: 512.7±34.3 °C
- Brechungsindex: 1.577
- Löslichkeit: DMSO: soluble20mg/mL, clear
- Stabilität/Haltbarkeit: Hygroscopic
- PSA: 120.00000
- LogP: 4.39310
- Optische Aktivität: [α]/D -20 to -27°, c = 0.4 in methanol
Lopinavir Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315; H319; H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- Sicherheitshinweise: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Lopinavir Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A330804-50mg |
(S)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide |
192725-17-0 | 99+% | 50mg |
$36.0 | 2025-02-19 | |
LKT Labs | L5862-1 g |
Lopinavir |
192725-17-0 | ≥98% | 1g |
$228.10 | 2023-07-11 | |
TRC | L469480-50mg |
Lopinavir |
192725-17-0 | 50mg |
$ 91.00 | 2023-09-07 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11674-100mg |
Lopinavir |
192725-17-0 | 98% | 100mg |
¥693.00 | 2023-09-09 | |
MedChemExpress | HY-14588-10mM*1 mL in DMSO |
Lopinavir |
192725-17-0 | 99.93% | 10mM*1 mL in DMSO |
¥550 | 2024-04-19 | |
Ambeed | A330804-1mg |
(S)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide |
192725-17-0 | 99+% | 1mg |
$7.0 | 2025-02-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1623-25 mg |
Lopinavir |
192725-17-0 | 99.14% | 25mg |
¥410.00 | 2022-04-26 | |
Enamine | EN300-7402887-2.5g |
(2S)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide |
192725-17-0 | 95.0% | 2.5g |
$210.0 | 2025-02-19 | |
Fluorochem | 079428-50mg |
Lopinavir |
192725-17-0 | 95% | 50mg |
£50.00 | 2022-03-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11674-50mg |
Lopinavir |
192725-17-0 | 98% | 50mg |
¥416.00 | 2023-09-09 |
Lopinavir Verwandte Literatur
-
Mohammed I. A. Hamed,Khaled M. Darwish,Raya Soltane,Amani Chrouda,Ahmed Mostafa,Noura M. Abo Shama,Sameh S. Elhady,Hamada S. Abulkhair,Ahmed E. Khodir,Ayman Abo Elmaaty,Ahmed A. Al-karmalawy RSC Adv. 2021 11 35536
-
Marisa G. Santibá?ez-Morán,Edgar López-López,Fernando D. Prieto-Martínez,Norberto Sánchez-Cruz,José L. Medina-Franco RSC Adv. 2020 10 25089
-
Dong-Hyun Kim,J. William Allwood,Rowan E. Moore,Emma Marsden-Edwards,Warwick B. Dunn,Yun Xu,Lynne Hampson,Ian N. Hampson,Royston Goodacre Mol. BioSyst. 2014 10 398
-
Gaurav Das,Surojit Ghosh,Shubham Garg,Satyajit Ghosh,Aniket Jana,Ramkamal Samat,Nabanita Mukherjee,Rajsekhar Roy,Surajit Ghosh RSC Adv. 2020 10 28243
-
Dong-Hyun Kim,J. William Allwood,Rowan E. Moore,Emma Marsden-Edwards,Warwick B. Dunn,Yun Xu,Lynne Hampson,Ian N. Hampson,Royston Goodacre Mol. BioSyst. 2014 10 398
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:192725-17-0)Lopinavir

Reinheit:99%/99%
Menge:1g/5g
Preis ($):151.0/543.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:192725-17-0)Lopinavir

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung